![molecular formula C11H10N4O3S2 B371364 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 298218-04-9](/img/structure/B371364.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have shown significant therapeutic potential and possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-thiadiazole derivatives were prepared by condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine . Another study reported the synthesis of 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)- N -arylacetamide derivatives .Aplicaciones Científicas De Investigación
Antimicrobial Agents
1,3,4-thiadiazole derivatives, including “2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide”, have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .
Anticancer Agents
1,3,4-thiadiazole derivatives have been studied for their potential anticancer properties . These compounds have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Antifungal Agents
5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have been evaluated for antifungal activity against several clinical isolates of Candida albicans . The compounds with methyl, phenyl, 4-ethoxyphenyl, and halogenophenyl groups at C-2 of the thiadiazole ring showed higher antifungal activity .
Antimycobacterial Agents
1,3,4-thiadiazole derivatives have also been studied for their antimycobacterial properties . These compounds have shown significant activity against various strains of mycobacteria .
Analgesic and Anti-inflammatory Agents
1,3,4-thiadiazole derivatives have been studied for their analgesic and anti-inflammatory properties . These compounds have shown significant activity in reducing pain and inflammation in various models .
Antidepressant Agents
1,3,4-thiadiazole derivatives have also been studied for their potential antidepressant properties . These compounds have shown significant activity in various models of depression .
Mecanismo De Acción
Target of Action
Similar 1,3,4-thiadiazole derivatives have shown antimicrobial activity, suggesting potential targets could be enzymes or proteins essential to microbial survival .
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication, which can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds, it’s plausible that it interferes with essential biochemical pathways in microbes, such as cell wall synthesis or dna replication .
Result of Action
Similar 1,3,4-thiadiazole derivatives have shown antimicrobial activity, suggesting that the compound may lead to the death of microbial cells .
Propiedades
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S2/c1-7-13-14-11(20-7)19-6-10(16)12-8-3-2-4-9(5-8)15(17)18/h2-5H,6H2,1H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEXJNMABIVJFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)
![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)
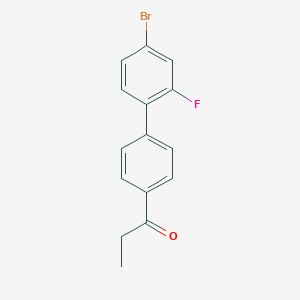
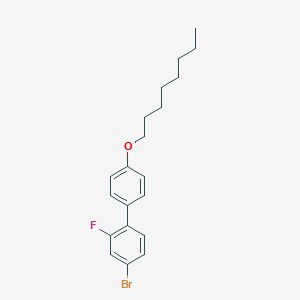
![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)
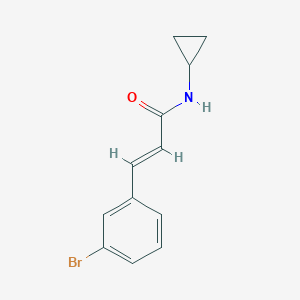
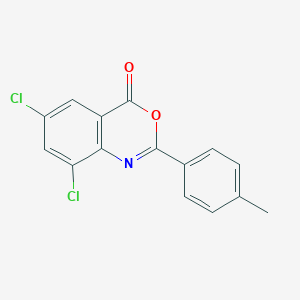
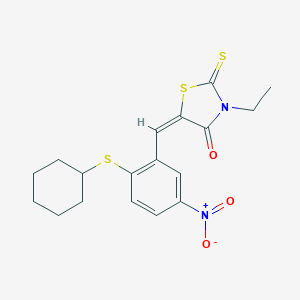
![N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide](/img/structure/B371293.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B371296.png)
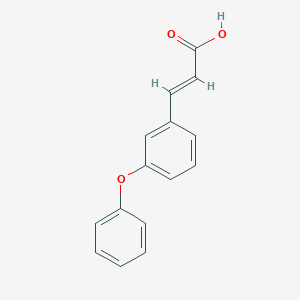
![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371302.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)